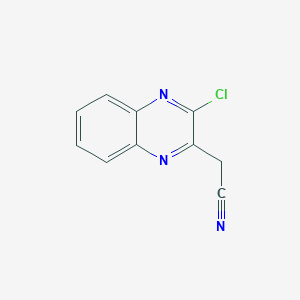
Acetamide,N-(3,4-dihydro-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide where the nitrogen atom is bonded to a 3,4-dihydro-2-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- typically involves the reaction of 3,4-dihydro-2-naphthalenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthalene derivatives with various functional groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the acetamide group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthalene derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenes.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used in assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural properties make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Acetamide, N-(1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-[2-[3,4-dihydro-6-(phenylmethoxy)-2-naphthalenyl]-5-methoxyphenyl]-
- Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-
Comparison:
- Structural Differences: The similar compounds listed above have variations in their naphthalenyl groups and additional functional groups, which can significantly alter their chemical and physical properties.
- Unique Properties: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalenyl ring, which can influence its reactivity and interactions with other molecules.
- Applications: While all these compounds may have applications in organic synthesis and research, their specific uses can vary based on their structural differences and resulting properties.
This detailed article provides a comprehensive overview of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-(3,4-dihydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3,(H,13,14) |
Clé InChI |
ULAWMVQSVZVSFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=CC=CC=C2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
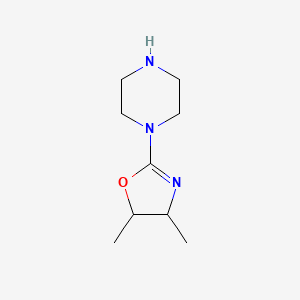
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)


![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
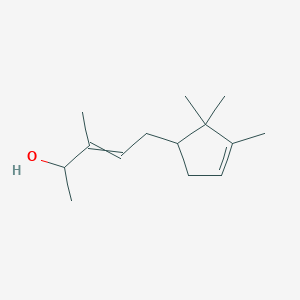
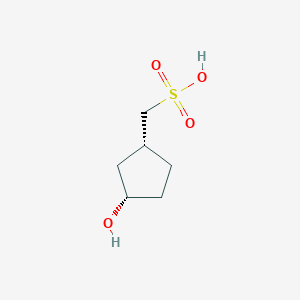
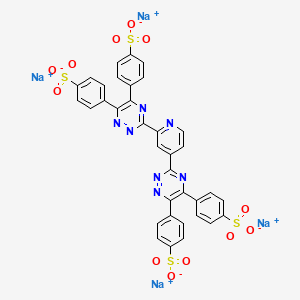
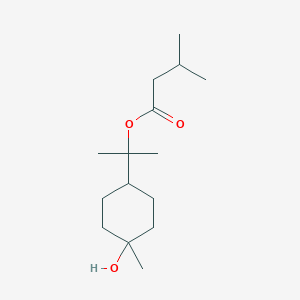
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
